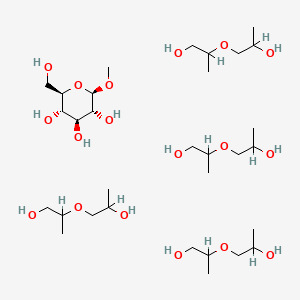
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol: is a propoxylated methyl glucose ether, characterized by its moderate viscosity and pale yellow syrup-like appearance. It is widely used in personal care products due to its effective emollient, fragrance fixative, and humectant properties . This compound is derived from corn and is miscible with water, alcohols, organic esters, and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol is synthesized through the etherification of methyl glucose with polypropylene glycol. This reaction typically occurs under alkaline conditions using a base catalyst . The process involves the reaction of methyl glucose with propylene oxide, resulting in the formation of the propoxylated product .
Industrial Production Methods: : Industrially, the production of this compound involves large-scale etherification reactions. The reaction conditions are carefully controlled to ensure the desired degree of propoxylation, resulting in a product with consistent quality and properties .
Chemical Reactions Analysis
Types of Reactions: : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated products .
Scientific Research Applications
Chemistry: : In chemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol is used as a solvent and stabilizer in various formulations. Its ability to enhance the solubility of other compounds makes it valuable in chemical synthesis and analysis .
Biology: : In biological research, this compound is utilized as a humectant and emollient in cell culture media and other biological formulations. Its non-toxic nature ensures compatibility with biological systems .
Medicine: : this compound finds applications in pharmaceutical formulations, particularly in topical creams and ointments. Its emollient properties help in improving the texture and efficacy of these products .
Industry: : Industrially, this compound is used in the production of personal care products such as lotions, creams, and shampoos. Its ability to enhance gloss and improve combability makes it a popular ingredient in hair care products .
Mechanism of Action
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol exerts its effects primarily through its emollient and humectant properties. It forms a protective film on the surface of the skin or hair, preventing moisture loss and providing a lubricious feel . This compound also enhances the sensory properties of formulations, making them smoother and more spreadable .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include Ppg-10 methyl glucose ether, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol distearate, and Glucam™ P-20 . These compounds share similar properties but differ in their degree of propoxylation and specific functional groups.
Uniqueness: : this compound is unique due to its specific degree of propoxylation, which provides an optimal balance of hydrophilic and lipophilic properties. This makes it particularly effective as a humectant and emollient in a wide range of formulations .
Properties
Molecular Formula |
C31H70O18 |
|---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C7H14O6.4C6H14O3/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;4*1-5(8)4-9-6(2)3-7/h3-11H,2H2,1H3;4*5-8H,3-4H2,1-2H3/t3-,4-,5+,6-,7-;;;;/m1..../s1 |
InChI Key |
WQKLGQXWHKQTPO-UXRZSMILSA-N |
SMILES |
CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.COC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















